molecular formula C21H14ClNS B2759023 2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline CAS No. 339013-94-4

2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline

Cat. No. B2759023
CAS RN: 339013-94-4
M. Wt: 347.86
InChI Key: OTGUFQVNIFETIM-UHFFFAOYSA-N
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Description

“2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline” is a chemical compound with the molecular formula C21H14ClNS . It has an average mass of 347.861 Da and a monoisotopic mass of 347.053558 Da .


Molecular Structure Analysis

The molecular structure of “2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline” consists of 21 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom .

Scientific Research Applications

Antioxidant Activity

Compounds with structures similar to 2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline have been evaluated for their antioxidant capacity. Antioxidant assays, such as the ABTS/PP decolorization assay, have been utilized to understand the reaction pathways of antioxidants, including phenolic compounds, which can form coupling adducts or undergo oxidation without coupling. These pathways are crucial for elucidating the total antioxidant capacity and the specificity of oxidation products (Ilyasov et al., 2020). Additionally, various analytical methods for determining antioxidant activity highlight the significance of electron transfer and hydrogen atom transfer mechanisms in assessing the efficacy of antioxidants (Munteanu & Apetrei, 2021).

Antibacterial and Antimalarial Properties

Chloroquine and its derivatives, sharing a quinoline backbone, have been studied extensively for their antibacterial and antimalarial properties. Such compounds have found applications in treating bacterial infections in aquaculture and combating malaria, with emphasis on resistance management and therapeutic potential (Njaria et al., 2015; Rigos & Troisi, 2005).

Enzyme Inhibition

The role of enzyme inhibitors, including sulfonamides and isoquinoline derivatives, has been explored for therapeutic applications in cancer, neurodegenerative disorders, and as modulators of enzyme activity. These studies highlight the potential of quinoline compounds in the development of novel therapeutics targeting specific enzyme pathways (Penning, 2017; Gupta et al., 2021).

properties

IUPAC Name

2-(3-chlorophenyl)sulfanyl-3-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNS/c22-17-10-6-11-18(14-17)24-21-19(15-7-2-1-3-8-15)13-16-9-4-5-12-20(16)23-21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGUFQVNIFETIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2SC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Chlorophenyl)sulfanyl]-3-phenylquinoline

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